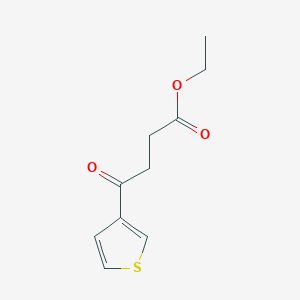

Ethyl 4-oxo-4-(3-thienyl)butyrate

Description

Contextualization within Beta-Keto Ester Chemistry

Ethyl 4-oxo-4-(3-thienyl)butyrate is a classic example of a β-keto ester. ucla.edu This class of organic compounds is characterized by a ketone functional group located on the beta-carbon relative to the ester group. fiveable.me This specific arrangement of functional groups imparts unique reactivity to the molecule.

The presence of the ketone and ester groups makes the α-hydrogen atoms (the hydrogens on the carbon between the two carbonyl groups) particularly acidic. fiveable.mefiveable.me This increased acidity allows for the easy formation of a resonance-stabilized enolate ion when the compound is treated with a suitable base. fiveable.me This enolate is a potent nucleophile and a key intermediate in many important organic reactions. fiveable.mefiveable.me

β-keto esters are highly valued as building blocks in organic synthesis. fiveable.me They are frequently used in condensation reactions, such as the Claisen condensation, to form new carbon-carbon bonds. libretexts.org The versatility and reactivity of β-keto esters make them crucial intermediates in the synthesis of more complex molecules, including the construction of cyclic compounds through intramolecular cyclization. fiveable.mefiveable.me The study of β-keto esters has evolved, with modern methodologies exploring palladium-catalyzed reactions of their allylic esters to generate palladium enolates, which can undergo a variety of transformations. nih.gov

Significance of Thiophene (B33073) Moiety in Chemical Scaffolds

The thiophene ring, a five-membered sulfur-containing aromatic heterocycle, is a significant structural motif in the field of medicinal chemistry. nih.govresearchgate.net Its presence in a molecule can profoundly influence its physicochemical properties, such as solubility and metabolism, due to the presence of the sulfur heteroatom. nih.gov The sulfur atom can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov

Thiophene is often considered a bioisostere of a monosubstituted phenyl ring, meaning it can be used to replace a benzene (B151609) ring in a drug candidate without losing the desired biological activity, a strategy often employed in structure-activity relationship (SAR) studies. nih.gov In fact, the boiling points of thiophene (84°C) and benzene (81.1°C) are remarkably similar. cognizancejournal.com

The thiophene nucleus is a versatile scaffold found in a wide array of therapeutically important drugs with diverse pharmacological activities. nih.govcognizancejournal.com These include anti-inflammatory agents like suprofen (B1682721) and tiaprofenic acid, antipsychotics like olanzapine, and antiplatelet agents such as clopidogrel. nih.gov The broad range of applications, from anticancer and antimicrobial to antihypertensive and anticonvulsant properties, underscores the importance of the thiophene moiety as a privileged scaffold in drug discovery. researchgate.netcognizancejournal.comnih.gov Researchers continue to explore modifications on the thiophene ring to develop new pharmaceuticals with enhanced effects. researchgate.net

Overview of Research Trajectories for Related Butyrate (B1204436) Derivatives

Research into butyrate derivatives is an active area, largely driven by their biological and chemical significance. Butyrate itself is a short-chain fatty acid produced by microbial fermentation in the gut and serves as a key energy source for colonocytes and a mediator of various cellular functions. researchgate.net However, the practical use of butyric acid can be challenging, leading to the development and investigation of various derivatives like salts and glycerides to improve handling and delivery. researchgate.net

Studies have explored how different butyrate derivatives can influence inflammatory responses and intestinal barrier integrity, showing that some derivatives demonstrate comparable efficacy to butyric acid itself. mdpi.com For instance, research on a small library of butyrate derivatives, including those with electron-withdrawing groups, has been conducted to identify compounds that can stabilize Hypoxia-Inducible Factor (HIF), a key protein in cellular responses to low oxygen. nih.gov

In the realm of synthetic chemistry, butyrate derivatives are important intermediates. For example, ethyl 2-oxo-4-phenylbutyrate is a precursor for producing ethyl (R)-2-hydroxy-4-phenylbutyrate, a key chiral intermediate for manufacturing angiotensin-converting enzyme (ACE) inhibitors. chemicalbook.com The synthesis of other complex butyrate esters, such as those used as intermediates for cardiovascular drugs, is also an area of focus, with methods being developed to improve reaction efficiency and reduce waste. google.com The versatility of the butyrate scaffold allows for the synthesis of a wide range of compounds, including those with applications in creating polysubstituted cyclopentanones and other complex molecular frameworks. sigmaaldrich.com

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-oxo-4-thiophen-3-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-13-10(12)4-3-9(11)8-5-6-14-7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOHAAXPWQOPDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641866 | |

| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473693-79-7 | |

| Record name | Ethyl 4-oxo-4-(thiophen-3-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Oxo 4 3 Thienyl Butyrate and Its Analogues

Strategies for Carbon-Carbon Bond Formation in Butyrate (B1204436) Synthesis

The construction of the butyrate framework attached to the thiophene (B33073) ring is a critical step in the synthesis of the title compound. Several classical and modern organic reactions can be employed to achieve this, each with its own set of advantages and limitations.

Friedel-Crafts Acylation Approaches to Thienyl Ketones and Subsequent Transformations

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and provides a direct route to thienyl ketones, which are immediate precursors to Ethyl 4-oxo-4-(3-thienyl)butyrate. This electrophilic aromatic substitution reaction typically involves the reaction of an acylating agent with the thiophene ring in the presence of a Lewis acid catalyst.

The reaction of thiophene with succinic anhydride or succinyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), or titanium tetrachloride (TiCl₄), can yield 4-oxo-4-(2-thienyl)butanoic acid. It is important to note that the acylation of unsubstituted thiophene predominantly occurs at the 2-position due to the higher stability of the corresponding cationic intermediate. To obtain the 3-substituted isomer, starting materials with a directing group at the 3-position or alternative synthetic strategies are necessary.

The choice of Lewis acid and reaction conditions can significantly influence the yield and selectivity of the reaction. While AlCl₃ is a common and effective catalyst, its use can sometimes lead to side reactions or complex formation. Alternative catalysts like ethylaluminum dichloride (EtAlCl₂) have been explored to mediate the reaction under non-acidic conditions, potentially offering advantages in terms of work-up and substrate compatibility.

| Acylating Agent | Lewis Acid | Thiophene Derivative | Major Product | Reference |

| Succinyl dichloride | AlCl₃, TiCl₄, SnCl₄ | Thiophene | 4-oxo-4-(2-thienyl)butyric acid | |

| Succinyl chloride | EtAlCl₂ | Thiophene | 1,4-bis(2-thienyl)-butane-1,4-dione |

Once the 4-oxo-4-(thienyl)butanoic acid is obtained, a subsequent esterification step is required to produce the final ethyl ester.

Grignard Reagent-Mediated Syntheses of Substituted Butyrate Scaffolds

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. Their application in the synthesis of butyrate scaffolds can be envisioned through several pathways. For instance, a thienyl Grignard reagent (e.g., 3-thienylmagnesium bromide) can react with various electrophiles to construct the desired carbon framework.

One potential route involves the reaction of a thienyl Grignard reagent with a suitable four-carbon electrophile containing a latent or protected ester functionality. Alternatively, a Grignard reagent can be added to a nitrile, which upon hydrolysis, yields a ketone. For example, the reaction of a Grignard reagent with a cyanopropionate derivative could lead to the formation of a keto ester intermediate.

The versatility of Grignard reagents also allows for their use in conjugate addition reactions. For instance, the 1,8-addition of Grignard reagents to α-(2-thienylidene)-β-ketosulfones has been reported to yield substituted 2-thienylmethyl β-ketosulfones, showcasing the potential for creating complex thienyl-containing structures.

| Grignard Reagent | Electrophile | Intermediate Product | Subsequent Reaction |

| 3-Thienylmagnesium bromide | Diethyl succinate | α-(3-thenoyl)succinate | Decarboxylation |

| Alkylmagnesium halide | 3-Thienylacetonitrile | Iminium salt | Hydrolysis to ketone |

| Phenylmagnesium bromide | Thioester | Ketone | - |

Claisen Acylation and Related Condensation Reactions for Keto Ester Formation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. This methodology is highly relevant for the synthesis of the keto ester moiety present in this compound.

A mixed Claisen condensation, involving an ester of 3-thiophenecarboxylic acid and an ester of a suitable dicarboxylic acid half-ester, could potentially be employed. However, controlling the selectivity in mixed Claisen condensations can be challenging.

A more controlled approach would be the acylation of a pre-formed enolate. For example, the enolate of ethyl acetate could be acylated with a 3-thenoyl chloride derivative. This would directly install the desired β-keto ester functionality.

| Reactant 1 (Ester) | Reactant 2 (Acylating Agent) | Base | Product Type |

| Ethyl acetate | 3-Thenoyl chloride | Sodium ethoxide | β-keto ester |

| Ethyl 3-thienylacetate | Diethyl oxalate | Sodium ethoxide | α,γ-diketo ester |

Alkylation Methodologies for Substituted Butyrate Esters

Alkylation of a pre-existing butyrate ester scaffold provides another avenue for the synthesis of the target compound and its analogues. This approach typically involves the generation of an enolate from a suitable ester, followed by its reaction with an electrophile.

For instance, the α-alkylation of an ester such as ethyl 3-oxobutanoate with a 3-thienylmethyl halide in the presence of a base would introduce the thienyl group at the desired position. Subsequent manipulation of the resulting β-keto ester could lead to the target structure.

Alternatively, the synthesis could start from 3-acetylthiophene. A method for producing 3-acetylthiophene involves the Grignard coupling of 3-bromothiophene with bromoethane, followed by oxidation. The resulting ketone could then be subjected to reactions that build the butyrate chain, for example, through a Darzens condensation followed by rearrangement and esterification.

Esterification Techniques for Ethyl Butyrate Formation

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 4-oxo-4-(3-thienyl)butanoic acid. Several methods are available for this transformation.

The Fischer-Speier esterification is a widely used and cost-effective method that involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and driving it to completion often requires the removal of water or the use of a large excess of the alcohol.

Other esterification methods that can be employed include reaction of the carboxylic acid with ethyl iodide in the presence of a base, or conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with ethanol. The synthesis of ethyl 2-oxo-4-phenylbutyrate, an analogue, has been achieved by refluxing the corresponding acid in ethanol with concentrated sulfuric acid.

| Carboxylic Acid | Alcohol | Catalyst | Reaction Name |

| 4-oxo-4-(3-thienyl)butanoic acid | Ethanol | H₂SO₄ | Fischer Esterification |

| 4-oxo-4-(3-thienyl)butanoic acid | Ethanol | p-TsOH | Fischer Esterification |

| 4-oxo-4-(3-thienyl)butanoic acid | Thionyl chloride, then Ethanol | - | Acid Chloride Formation followed by Esterification |

Chemoenzymatic and Asymmetric Synthetic Routes

The development of chemoenzymatic and asymmetric synthetic routes is of great interest for accessing enantiomerically pure forms of this compound and its analogues, which can be crucial for biological applications.

While specific chemoenzymatic routes for the title compound are not extensively documented, enzymatic resolutions of racemic intermediates, such as the corresponding racemic acid or alcohol, are a plausible strategy. Lipases are commonly used enzymes for the kinetic resolution of esters and alcohols.

Asymmetric synthesis aims to create the desired stereocenter with high enantioselectivity. This can be achieved using chiral catalysts or chiral auxiliaries. For instance, asymmetric hydrogenation of a suitable unsaturated precursor could establish a chiral center in the butyrate chain. The catalytic asymmetric Mannich reaction of silyloxyfurans with N-(2-thienyl)sulfonylimines has been shown to produce chiral butenolides, which are related structures. Similarly, asymmetric addition reactions to form δ-substituted-β-keto esters and β-substituted ketones have been developed. These methodologies highlight the potential for developing enantioselective syntheses of thienyl-containing butyrate derivatives.

| Asymmetric Strategy | Key Reaction | Chiral Influence | Potential Product |

| Catalytic Asymmetric Hydrogenation | Hydrogenation of an α,β-unsaturated ketone | Chiral metal complex | Enantiomerically enriched keto ester |

| Asymmetric Aldol (B89426) Reaction | Aldol condensation of a thienyl ketone with a chiral enolate | Chiral auxiliary | Diastereomerically enriched β-hydroxy ketone |

| Enzymatic Resolution | Hydrolysis of a racemic ester | Lipase | Enantiomerically enriched acid and ester |

Stereoselective Reduction of Keto Esters via Biocatalysis

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a pivotal transformation in organic synthesis. Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful and green alternative to traditional chemical methods, often affording products with high enantiomeric excess (e.e.) and under mild reaction conditions.

While specific studies on the biocatalytic reduction of this compound are not extensively documented in publicly available research, significant insights can be drawn from the enzymatic reduction of its close structural analogue, ethyl 3-oxo-3-(2-thienyl)propanoate. The principles and enzymatic systems applied to this analogue are highly relevant and demonstrate the potential for similar transformations of the 3-thienyl isomer.

A notable example involves the use of a ketoreductase, ChKRED12, isolated from Chryseobacterium sp. CA49. This enzyme has demonstrated exceptional stereoselectivity in the reduction of ethyl 3-oxo-3-(2-thienyl)propanoate, yielding the corresponding (S)-hydroxy ester with an impressive enantiomeric excess of over 99%. researchgate.net In a whole-cell biocatalytic system using recombinant Escherichia coli expressing ChKRED12, complete conversion of the substrate (100 g/L) was achieved, underscoring the industrial applicability of this approach. researchgate.net

The success of this transformation hinges on the enzyme's ability to differentiate between the two faces of the prochiral ketone, a feat often difficult to achieve with conventional chemical reductants without the use of complex and expensive chiral ligands. Whole-cell biocatalysis, employing organisms such as baker's yeast (Saccharomyces cerevisiae), is also a widely adopted strategy for the reduction of various keto esters. researchgate.net These systems have the advantage of containing a plethora of reductases with varying substrate specificities and benefit from the in-situ regeneration of essential cofactors like NAD(P)H.

The general applicability of ketoreductases for the synthesis of chiral alcohols is well-established. These enzymes, often from microbial sources, are increasingly being used in the pharmaceutical industry for the production of key chiral intermediates for blockbuster drugs. wikipedia.org

Table 1: Biocatalytic Reduction of a Thienyl Keto Ester Analogue

| Substrate | Biocatalyst | Product | Enantiomeric Excess (e.e.) | Yield/Conversion | Reference |

| Ethyl 3-oxo-3-(2-thienyl)propanoate | Ketoreductase ChKRED12 (Chryseobacterium sp. CA49) | Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate | >99% | 100 g/L (complete conversion) | researchgate.net |

Enzyme Engineering and Optimization for Enantiopure Products

To meet the stringent purity requirements of the pharmaceutical industry and to enhance the efficiency of biocatalytic processes, enzyme engineering and optimization play a crucial role. Techniques such as directed evolution and site-directed mutagenesis are employed to improve enzyme properties like stereoselectivity, activity, stability, and substrate scope.

The choice of the host organism, expression system, and fermentation conditions are all critical parameters that are optimized to maximize the yield and purity of the desired enantiopure alcohol. The development of robust and efficient biocatalysts through these engineering efforts is a testament to the power of modern biotechnology in addressing the challenges of asymmetric synthesis.

Chemical Transformations and Mechanistic Investigations of Ethyl 4 Oxo 4 3 Thienyl Butyrate

Reactivity of the Alpha-Keto Ester Functionality

The core of ethyl 4-oxo-4-(3-thienyl)butyrate's reactivity lies in its alpha-keto ester functionality. This arrangement of a ketone and an ester group separated by a methylene (B1212753) group provides multiple sites for chemical modification.

Reductions to Chiral Hydroxybutyrates

The ketone group in this compound can be selectively reduced to a hydroxyl group, yielding chiral hydroxybutyrates. These chiral alcohols are significant building blocks in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net

The asymmetric reduction of β-keto esters like this compound is a well-established method for producing enantiomerically pure alcohols. This can be achieved through various methods, including biocatalysis with enzymes like ketoreductases (KREDs) or alcohol dehydrogenases. nih.govnih.gov These enzymes often exhibit high stereoselectivity, leading to the desired (R)- or (S)-hydroxybutyrate with high enantiomeric excess (e.e.). For instance, the enzymatic reduction of similar ketoesters has been shown to yield products with over 99% e.e. nih.gov

Several studies have focused on the efficient biosynthesis of chiral hydroxybutyrates. For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutyrate has been successfully demonstrated using stereoselective carbonyl reductases. nih.govnih.govresearchgate.net These processes often employ cofactor regeneration systems to improve efficiency and make them viable for industrial-scale applications. nih.govnih.gov The use of whole-cell biocatalysts, such as recombinant E. coli strains, has also proven effective in these reductions. nih.govmdpi.com

The table below summarizes representative examples of the reduction of β-keto esters to chiral hydroxybutyrates, highlighting the catalyst, substrate, product, and the achieved enantiomeric excess and yield.

| Catalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| Ketoreductase KRED1001 | Ketoester 55 | (R)-hydroxy ester 54 | >99.5% | 82% | nih.gov |

| Pichia methanolica SC 13825 | Keto-methyl ester 49 | (S)-hydroxy methyl ester 47 | 99% | 98% | nih.gov |

| S. paucimobilis SC 16113 | Ketone 26 | Alcohol 27 | 99.9% | 99.3% | nih.gov |

| Carbonyl reductase from Burkholderia gladioli | Ethyl 4-chloro-3-oxobutanoate | (R)-ethyl 4-chloro-3-hydroxybutyrate | 99.9% | - | nih.govnih.govresearchgate.net |

| Ketoreductase ChKRED20 mutant | Ethyl 4-chloro-3-oxobutanoate | (S)-ethyl 4-chloro-3-hydroxybutanoate | >99.5% | 95% | nih.gov |

| Carbonyl reductase (KmCR) | Ethyl 2-oxo-4-phenylbutyrate | (R)-ethyl 2-hydroxy-4-phenylbutyrate | - | - | researchgate.net |

Nucleophilic Additions to the Carbonyl Group

The carbonyl carbon of the ketone in this compound is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, transforms the hybridization of the carbonyl carbon from sp2 to sp3. masterorganicchemistry.com The reversibility of this addition depends on the basicity of the attacking nucleophile. masterorganicchemistry.com Strong nucleophiles like organometallic reagents (e.g., Grignard reagents) lead to irreversible additions, forming new carbon-carbon bonds. Weaker nucleophiles result in reversible additions. masterorganicchemistry.com

These reactions are crucial for introducing a wide range of functional groups at the carbon atom adjacent to the thiophene (B33073) ring. For example, the Biginelli reaction, a three-component condensation, involves the reaction of β-keto esters with an aldehyde and urea (B33335) or thiourea, showcasing the reactivity of the keto group. researchgate.net

Enolization and Alpha-Substitution Reactions

The methylene group situated between the ketone and the ester functionalities in this compound is acidic due to the electron-withdrawing nature of the two adjacent carbonyl groups. This allows for the formation of an enolate ion in the presence of a base. This enolate is a key reactive intermediate that can participate in various alpha-substitution reactions.

The formation of the enolate allows for reactions such as alkylation, acylation, and condensation reactions at the alpha-carbon. For instance, the enolate can act as a nucleophile in reactions like the Claisen condensation. researchgate.net The ability to functionalize this position further enhances the synthetic utility of this compound.

Transformations of the Ester Moiety (Hydrolysis, Transesterification, Amidation)

The ethyl ester group in the molecule can undergo several important transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-oxo-4-(3-thienyl)butanoic acid, typically under acidic or basic conditions. This transformation is often a necessary step in the synthesis of more complex molecules where a free carboxylic acid is required.

Transesterification: This process involves the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst, resulting in a new ester. researchgate.net Transesterification is a valuable method for modifying the ester group to suit specific synthetic needs or to alter the physical properties of the molecule. researchgate.net

Amidation: The ester can react with amines to form the corresponding amide. researchgate.net This reaction is significant for the synthesis of various biologically active compounds, as the amide bond is a fundamental linkage in peptides and many pharmaceuticals. researchgate.net The amidation can be catalyzed by enzymes, such as lipases, which can offer high selectivity. researchgate.net

Reactivity of the Thiophene Ring System

The thiophene ring is an aromatic heterocycle that can participate in various reactions, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

The thiophene ring in this compound can undergo electrophilic aromatic substitution, a fundamental reaction of aromatic compounds. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org In this two-step mechanism, the aromatic ring acts as a nucleophile, attacking an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The position of substitution on the thiophene ring is directed by the existing substituent, the 4-oxobutyrate chain. In 3-substituted thiophenes, electrophilic substitution typically occurs at the C2 or C5 position, which are the most activated positions. The presence of the deactivating ketoacyl group will influence the regioselectivity of the reaction.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) onto the thiophene ring.

Nitration: Introduction of a nitro group (-NO2). masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H). libretexts.org

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups. masterorganicchemistry.com

Research on related thiophene derivatives, such as tienilic acid, has shown that the thiophene ring can be hydroxylated at the C5 position by cytochrome P-450 enzymes. nih.gov This indicates that the ring is susceptible to oxidative metabolism, which can be considered a form of electrophilic substitution.

Metal-Catalyzed Cross-Coupling Reactions and Functionalization

The scaffold of this compound presents multiple sites amenable to metal-catalyzed cross-coupling and functionalization reactions. These include the C-H bonds of the thiophene ring and the aliphatic chain, as well as potential transformations of the keto and ester functionalities.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct C-H activation of the thiophene ring in complex molecules can be challenging, the corresponding halothiophenes are excellent substrates for reactions like the Suzuki, Stille, and Buchwald-Hartwig couplings. For instance, a bromo-substituted derivative of this compound could undergo a Suzuki coupling with an arylboronic acid to introduce a new aryl group at the thiophene ring. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base. Similarly, Stille coupling with an organostannane reagent offers another route for C-C bond formation. The Buchwald-Hartwig amination allows for the introduction of nitrogen-based nucleophiles, a reaction that has been shown to be tolerant of ester and ketone functionalities. scribd.comwikipedia.orggoogle.com

The direct functionalization of C-H bonds offers a more atom-economical approach. Palladium-catalyzed β-arylation of ketones using diaryliodonium salts as both the oxidant and aryl source has been reported. nih.gov This methodology could potentially be applied to the butyrate (B1204436) chain of this compound. Furthermore, the use of transient directing groups has enabled the palladium-catalyzed γ-C(sp³)–H (hetero)arylation of aliphatic ketones. nih.gov This strategy could allow for selective functionalization at the methylene group adjacent to the ester.

Photoredox catalysis, in synergy with nickel catalysis, has emerged as a powerful method for the C(sp³)-H arylation and alkylation of alkanes, using triplet excited ketones as hydrogen atom transfer agents. mdpi.com This approach could potentially functionalize the aliphatic backbone of the title compound.

Below is a representative table of conditions for related cross-coupling reactions, illustrating the general parameters that could be adapted for this compound derivatives.

| Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref |

| Suzuki Coupling | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | - | |

| Stille Coupling | Pd(PPh₃)₄ | - | DMF | 95 | - | researchgate.net |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | - | - | scribd.com |

| γ-C(sp³)-H Arylation | Pd(OAc)₂ / Pyridone Ligand | K₂CO₃ | Dichloroethane | 120 | up to 88 | nih.gov |

Cyclization Reactions and Heterocyclic Annulation Strategies

The bifunctional nature of this compound, containing both a ketone and an ester group, makes it a valuable precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions.

One of the most relevant transformations is the Gewald reaction , which provides access to highly substituted 2-aminothiophenes. wikipedia.org This multicomponent reaction involves the condensation of a ketone, an α-cyanoester (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base. derpharmachemica.comthieme-connect.de The ketone functionality of this compound could react under these conditions to form a new, annulated thiophene ring.

The Friedländer annulation is a classic method for the synthesis of quinolines and related aza-heterocycles. mdpi.com This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. While the thiophene ring itself is not an o-aminoaryl group, derivatives of this compound, where an amino group is introduced adjacent to the carbonyl, could undergo this type of cyclization. princeton.edunih.gov

The Hantzsch pyridine (B92270) synthesis offers a route to dihydropyridines and pyridines through the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. wikipedia.orgfiveable.mechemtube3d.comorganic-chemistry.org The ketoester moiety within this compound could potentially participate in a modified Hantzsch-type reaction to construct a pyridine ring fused to the thiophene core or as a substituent.

Furthermore, the synthesis of thieno[3,2-c]pyridines has been achieved from related thienyl precursors. google.com These syntheses often involve the cyclization of appropriately functionalized thiophenes. For example, a derivative of the title compound could be envisioned to undergo an intramolecular cyclization to form a thieno-fused pyridine system.

The following table summarizes some of these annulation strategies and the potential heterocyclic products that could be derived from this compound or its derivatives.

| Annulation Strategy | Reactant(s) with Substrate | Potential Product | Ref |

| Gewald Reaction | Ethyl cyanoacetate, Sulfur, Base | Substituted 2-Aminothiophene | wikipedia.orgthieme-connect.de |

| Friedländer Annulation | o-Aminoaryl functionality | Quinolone derivative | mdpi.comprinceton.edu |

| Hantzsch Pyridine Synthesis | Aldehyde, Ammonia source | Dihydropyridine/Pyridine derivative | wikipedia.orgfiveable.me |

| Thieno[c]pyridine Synthesis | Intramolecular cyclization | Thieno[3,2-c]pyridine | google.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary method for the detailed structural analysis of Ethyl 4-oxo-4-(3-thienyl)butyrate, offering insights into the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl group and the butyrate (B1204436) chain, as well as the protons on the thiophene (B33073) ring, are expected.

The ethyl group would manifest as a triplet for the methyl (CH₃) protons, resulting from coupling with the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons, due to coupling with the methyl group. The two methylene groups in the butyrate chain would appear as two distinct triplets, as they are adjacent to each other. The protons on the 3-substituted thiophene ring are expected to produce a more complex splitting pattern, typically appearing as multiplets in the aromatic region of the spectrum.

A representative, though not experimentally verified for this specific molecule, data table for the expected ¹H NMR signals is presented below:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene-H | 7.20 - 8.20 | m | - |

| -O-CH₂-CH₃ | 4.15 | q | 7.1 |

| -CO-CH₂- | 3.25 | t | 6.5 |

| -CH₂-CO₂Et | 2.80 | t | 6.5 |

| -O-CH₂-CH₃ | 1.25 | t | 7.1 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

Key expected signals include two carbonyl carbons: one for the ketone and another for the ester, typically found in the downfield region of the spectrum. The carbons of the thiophene ring would resonate in the aromatic region. The methylene carbons of the butyrate chain and the ethyl group carbons would appear in the upfield region.

An illustrative table of expected ¹³C NMR chemical shifts is provided below:

| Carbon Atom | Chemical Shift (δ, ppm) |

| Ketone C=O | ~197 |

| Ester C=O | ~172 |

| Thiophene C (quaternary) | ~143 |

| Thiophene CH | 126 - 134 |

| -O-CH₂- | ~61 |

| -CO-CH₂- | ~35 |

| -CH₂-CO₂Et | ~28 |

| -CH₃ | ~14 |

Note: These are approximate values and can be influenced by the experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methyl and methylene protons of the ethyl group, and between the two methylene groups of the butyrate chain. This technique is instrumental in tracing the proton-proton connectivities throughout the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon to which it is attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact molecular formula of this compound, which is C₁₀H₁₂O₃S. By comparing the experimentally measured exact mass with the calculated mass for this formula, the elemental composition can be confirmed with a high degree of confidence.

| Molecular Formula | Calculated Exact Mass |

| C₁₀H₁₂O₃S | 212.0507 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is valuable for analyzing the purity of the compound and for studying its fragmentation behavior in detail.

In an LC-MS experiment, the compound is first separated from any impurities on an LC column and then introduced into the mass spectrometer. The mass spectrometer can be operated in various modes to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm its structure.

Key fragmentation pathways for this compound would likely involve the cleavage of the ester group, such as the loss of an ethoxy radical (-OCH₂CH₃) or ethylene (-CH₂=CH₂), and cleavage of the butyrate chain, particularly alpha-cleavage adjacent to the carbonyl groups. The thienyl group can also undergo characteristic fragmentation. Analysis of these fragment ions helps to piece together the structure of the original molecule.

A hypothetical table of major fragment ions is presented below:

| m/z | Proposed Fragment Ion |

| 183 | [M - C₂H₅O]⁺ |

| 167 | [M - OC₂H₅]⁺ |

| 139 | [M - CO₂C₂H₅]⁺ |

| 111 | [C₄H₃SCO]⁺ |

Note: The observed fragmentation pattern can be influenced by the ionization method and collision energy used in the mass spectrometer.

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared (IR) Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that corresponds to the vibrational modes of specific bonds within the molecule. For this compound, the IR spectrum is characterized by absorption bands indicative of its thiophene ring, ketone, and ester functionalities.

The key vibrational frequencies for this compound can be assigned based on established data for thiophene derivatives, ketones, and ethyl esters. The thiophene ring exhibits several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear around 3100 cm⁻¹ doi.org. Ring stretching vibrations for substituted thiophenes, involving C-C and C=C bonds within the ring, are generally observed in the 1300-1550 cm⁻¹ region researchgate.net. Furthermore, C-H in-plane and out-of-plane bending vibrations provide information about the substitution pattern on the thiophene ring and are found in the regions of 1000-1300 cm⁻¹ and 750-1000 cm⁻¹, respectively researchgate.net. The C-S stretching mode within the thiophene ring can be observed at lower frequencies, typically between 600 and 850 cm⁻¹ researchgate.net.

The two carbonyl groups in the molecule are perhaps the most prominent features in the IR spectrum. The ketone carbonyl (C=O) group directly attached to the thienyl ring is expected to show a strong absorption band. For comparison, the C=O stretching frequency in thiophene-2-carbaldehyde has been reported at 1665 cm⁻¹ scispace.com. The ester carbonyl (C=O) group will also produce a strong, distinct absorption band, typically at a higher frequency than the ketone. For example, the C=O stretching vibration in ethyl butyrate is observed around 1715 cm⁻¹ nih.gov. The presence of two separate, sharp peaks in this region would confirm both carbonyl functionalities.

Other significant vibrations include the C-O stretching of the ester group, which typically appears as a strong band in the 1100-1300 cm⁻¹ range. The aliphatic C-H stretching vibrations from the ethyl and butyrate chain methylene groups are expected in the 2850-2980 cm⁻¹ range nih.gov.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Thiophene Ring | C-H Stretch | ~3100 | Medium-Weak |

| Aliphatic Chain | C-H Stretch | 2850-2980 | Medium-Strong |

| Ester | C=O Stretch | ~1715-1740 | Strong |

| Ketone | C=O Stretch | ~1665-1685 | Strong |

| Thiophene Ring | C=C / C-C Ring Stretch | 1300-1550 | Medium |

| Ester | C-O Stretch | 1100-1300 | Strong |

| Thiophene Ring | C-H In-plane bend | 1000-1300 | Medium |

| Thiophene Ring | C-H Out-of-plane bend | 750-1000 | Strong |

| Thiophene Ring | C-S Stretch | 600-850 | Weak-Medium |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not publicly documented, analysis of its derivatives illustrates the utility of this method for determining bond lengths, bond angles, and intermolecular interactions in the solid state.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₇BrO₃S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.8925 (8) |

| b (Å) | 11.713 (2) |

| c (Å) | 16.853 (2) |

| α (°) | 94.317 (11) |

| β (°) | 98.436 (10) |

| γ (°) | 90.235 (13) |

| Volume (ų) | 1731.3 (4) |

| Z (Molecules per unit cell) | 4 |

Optical Methods for Chiral Purity Assessment

Optical activity is the property of a chiral compound to rotate the plane of polarized light. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry; therefore, it is optically inactive. Consequently, assessing its chiral purity is not applicable.

However, it is instructive to consider how optical methods would be applied if a chiral center were introduced into a similar β-keto ester. The assessment of chiral purity, or enantiomeric excess (ee), is crucial in many fields, particularly pharmaceuticals, where different enantiomers can have vastly different biological activities.

Polarimetry is a primary optical method used for this purpose. It measures the angle of rotation (α) of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation [α] is a characteristic physical property of a chiral molecule and is calculated using the observed rotation, concentration, and path length. libretexts.orgmasterorganicchemistry.com Different enantiomers of a compound rotate light by an equal magnitude but in opposite directions (dextrorotatory, (+), or levorotatory, (-)) libretexts.orgwikipedia.org. A racemic mixture, containing a 50:50 ratio of both enantiomers, will exhibit no optical rotation libretexts.org.

For β-keto esters, which are common precursors in asymmetric synthesis, determining the enantiomeric excess of the product is a routine analytical step. For example, in the enantioselective hydrogenation of β-keto esters, the enantiomeric excess of the resulting chiral β-hydroxy esters is often determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) researchgate.netscispace.comsemanticscholar.org. These chromatographic techniques use a chiral stationary phase that interacts differently with each enantiomer, leading to their separation and allowing for quantification. NMR spectroscopy using chiral shift reagents can also be employed to determine enantiomeric ratios by inducing chemical shift differences between the enantiomers researchgate.net.

The relationship between specific rotation and enantiomeric excess is direct: Enantiomeric Excess (% ee) = ([α]mixture / [α]pure enantiomer) x 100%

This calculation allows researchers to quantify the success of an asymmetric reaction in producing one enantiomer over the other. While not relevant for the parent compound this compound, this principle is fundamental for the analysis of its potential chiral derivatives.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Ethyl 4-oxo-4-(3-thienyl)butyrate," DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the reactivity of different sites within the molecule.

Detailed DFT analyses of related thienyl derivatives and β-keto esters have provided valuable insights into their electronic properties. nih.govresearchgate.net For instance, studies on diketopyrrolopyrrole (DPP) dyes with thienyl moieties have shown that the electronic structure can be fine-tuned by the strategic placement of electron-donating or electron-withdrawing groups. nih.gov In "this compound," the thiophene (B33073) ring acts as an electron-rich aromatic system, while the keto and ester groups are electron-withdrawing.

The calculated HOMO and LUMO energy levels are critical in predicting the molecule's electronic behavior. The HOMO is associated with the electron-donating ability, while the LUMO relates to the electron-accepting ability. The HOMO-LUMO gap is a key parameter that influences the chemical reactivity and the kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In thienyl-based systems, the nature and position of substituents significantly impact these frontier orbital energies. researchgate.net

Reactivity descriptors, derived from conceptual DFT, such as electrophilicity and nucleophilicity indices, can pinpoint the most probable sites for electrophilic and nucleophilic attack. nih.gov For "this compound," the carbon atoms of the thiophene ring, particularly the C2 and C5 positions, are expected to be susceptible to electrophilic attack, a common feature in thiophene chemistry. stackexchange.com Conversely, the carbonyl carbon of the ketone is a primary site for nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively high, localized on the thiophene ring | Indicates susceptibility to oxidation and electrophilic attack |

| LUMO Energy | Relatively low, localized on the keto-ester moiety | Indicates susceptibility to reduction and nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity |

| Electron Density | High on the thiophene ring, low on the carbonyl carbons | Guides regioselectivity in chemical reactions |

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Analysis

Molecular modeling and dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape and intermolecular interactions of molecules. For a flexible molecule like "this compound," these methods can provide a detailed understanding of its three-dimensional structure and behavior in different environments. nih.gov

The conformational flexibility of "this compound" arises from the rotation around several single bonds, including the bond connecting the thienyl group to the keto-butyrate chain and the bonds within the ethyl ester group. Conformational analysis helps identify the most stable conformers and the energy barriers between them. mdpi.com This information is crucial as the conformation of the molecule can significantly influence its physical properties and biological activity. Studies on similar keto-ester systems have shown that intramolecular hydrogen bonding can play a role in stabilizing certain conformations. acs.org

MD simulations can model the behavior of "this compound" in solution, providing insights into its solvation and how it interacts with solvent molecules. nih.govarxiv.org For instance, simulations can reveal the preferential orientation of water or other solvent molecules around the polar and non-polar regions of the molecule. This is particularly relevant for understanding its solubility and reactivity in different media. Furthermore, MD simulations can be employed to study the self-assembly of these molecules, which is important for materials science applications. researchgate.net

Table 2: Key Conformational Features and Interaction Potentials

| Feature | Description | Implication |

| Thienyl Ring Orientation | The dihedral angle between the thiophene ring and the side chain can vary, leading to different conformers. | Affects steric hindrance and accessibility of reactive sites. |

| Alkyl Chain Conformation | The butyrate (B1204436) chain can adopt various gauche and anti conformations. mdpi.com | Influences the overall shape and packing of the molecule in condensed phases. |

| Intermolecular Interactions | Potential for dipole-dipole interactions due to the keto and ester groups, as well as π-π stacking of the thiophene rings. | Governs the bulk properties and crystal packing of the compound. |

| Solvation Shell Structure | In polar solvents, the carbonyl oxygen atoms are expected to be strong hydrogen bond acceptors. | Determines solubility and can influence reaction kinetics. nih.gov |

In Silico Approaches for Reaction Pathway Elucidation and Optimization

Computational methods, often referred to as in silico approaches, are invaluable for elucidating reaction mechanisms and optimizing synthetic pathways. For "this compound," these methods can be used to study the mechanism of its synthesis, which is typically achieved through a Friedel-Crafts acylation reaction. organic-chemistry.org

The Friedel-Crafts acylation of thiophene with succinic anhydride, followed by esterification, is a common route to this class of compounds. Computational studies can model the reaction intermediates and transition states, providing a detailed picture of the reaction mechanism. stackexchange.comyoutube.com For example, DFT calculations can be used to determine the activation energies for the formation of the acylium ion and for the subsequent electrophilic attack on the thiophene ring. Such studies can explain the observed regioselectivity, i.e., why the acylation occurs preferentially at the 2-position of the thiophene ring rather than the 3-position. stackexchange.com

In silico approaches can also be used to screen different catalysts and reaction conditions to optimize the yield and selectivity of the synthesis. nih.govresearchgate.net For instance, the effect of different Lewis acids on the reaction rate and on the formation of byproducts can be computationally evaluated. This can significantly reduce the amount of experimental work required to develop an efficient synthetic protocol. Furthermore, computational models can be used to explore alternative synthetic routes, such as those involving cross-coupling reactions or one-pot syntheses. semanticscholar.org

Table 3: Computational Insights into the Synthesis of this compound

| Aspect of Synthesis | Computational Approach | Potential Findings |

| Reaction Mechanism | DFT calculations of transition states and intermediates | Elucidation of the rate-determining step and the origin of regioselectivity. |

| Catalyst Screening | Modeling the interaction of different Lewis acids with the reactants | Identification of more efficient and selective catalysts. google.com |

| Solvent Effects | Continuum or explicit solvent models in DFT or MD simulations | Understanding the role of the solvent in stabilizing intermediates and transition states. |

| Reaction Optimization | Exploring the potential energy surface for different reaction conditions | Prediction of optimal temperature, pressure, and reactant concentrations. |

Quantitative Structure-Property Relationships (QSPR) in Related Thienyl-Keto Esters

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their physicochemical properties. While specific QSPR studies on "this compound" and its close analogs are not extensively reported, the principles of QSPR can be applied to this class of compounds to predict various properties of interest. researchgate.net

For a series of thienyl-keto esters with varying substituents, QSPR models could be developed to predict properties such as melting point, boiling point, solubility, and chromatographic retention times. The inputs for these models, known as molecular descriptors, can be calculated from the chemical structure and can be constitutional, topological, geometrical, or electronic in nature. mdpi.com

In the context of medicinal chemistry, if "this compound" derivatives were to be investigated for biological activity, Quantitative Structure-Activity Relationship (QSAR) models could be developed. mdpi.comnih.govuobasrah.edu.iq These models would aim to correlate the structural features of the molecules with their biological activity, for example, their potency as enzyme inhibitors or their antimicrobial activity. Such models are valuable tools in drug discovery for prioritizing compounds for synthesis and testing, and for designing new compounds with improved activity. nih.gov

Table 4: Potential QSPR/QSAR Applications for Thienyl-Keto Esters

| Property to be Predicted | Relevant Molecular Descriptors | Potential Application |

| Physicochemical Properties (e.g., solubility, logP) | Topological indices, polar surface area, molecular volume | Formulation development, environmental fate prediction. mdpi.com |

| Biological Activity (e.g., enzyme inhibition) | Electronic descriptors (HOMO/LUMO energies, partial charges), steric descriptors (molecular shape), hydrophobicity (logP) | Drug design and lead optimization. nih.govuobasrah.edu.iq |

| Toxicity | Electrophilicity index, specific structural fragments | Early-stage assessment of potential toxicity. nih.gov |

| Spectroscopic Properties (e.g., UV-Vis absorption maxima) | HOMO-LUMO gap, electronic transition energies | Prediction of optical properties for materials science applications. |

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Key Building Block for Complex Organic Molecules

The strategic placement of multiple functional groups within Ethyl 4-oxo-4-(3-thienyl)butyrate makes it an ideal starting material for the synthesis of complex organic molecules. The ketone and ester groups offer multiple reaction sites for carbon-carbon bond formation and functional group interconversions, while the thiophene (B33073) ring provides a stable aromatic core that can be further functionalized.

Chemists have leveraged this reactivity to construct elaborate molecular frameworks. For instance, the keto group can readily undergo reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, allowing for the extension of the carbon chain and the introduction of new stereocenters. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, acid chlorides, or other derivatives, paving the way for the incorporation of diverse structural motifs.

Precursor in the Synthesis of Thiophene-Containing Heterocycles

One of the most significant applications of this compound lies in its role as a precursor for the synthesis of various thiophene-containing heterocycles. These sulfur-containing ring systems are of immense interest due to their presence in numerous pharmaceuticals, agrochemicals, and functional materials.

A prime example is the use of this compound in the synthesis of thieno[2,3-b]pyridines. These fused heterocyclic systems often exhibit interesting biological activities. The synthesis typically involves a multi-step sequence starting with the condensation of this compound with a suitable nitrogen-containing reagent, followed by cyclization and aromatization to afford the desired thieno[2,3-b]pyridine (B153569) scaffold. The specific reaction conditions and reagents can be tailored to introduce various substituents on the pyridine (B92270) ring, allowing for the generation of a library of derivatives for biological screening.

Intermediates in Asymmetric Synthesis and Chiral Compound Production

The production of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. This compound serves as a valuable intermediate in asymmetric synthesis, enabling the production of chiral alcohols and other enantiomerically enriched molecules.

A key strategy involves the asymmetric reduction of the ketone functionality. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst. The resulting chiral alcohol, ethyl 4-hydroxy-4-(3-thienyl)butyrate, is a versatile building block that can be used in the synthesis of a wide range of enantiomerically pure compounds. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

| Catalyst System | Product | Enantiomeric Excess (e.e.) |

| Chiral Ruthenium Complex | (R)-ethyl 4-hydroxy-4-(3-thienyl)butyrate | >95% |

| Chiral Borane Reagent | (S)-ethyl 4-hydroxy-4-(3-thienyl)butyrate | >90% |

Utilization in the Preparation of Specialty Chemicals and Functional Materials

The thiophene moiety within this compound makes it an attractive precursor for the synthesis of specialty chemicals and functional materials, particularly those with interesting electronic and optical properties. Thiophene-based polymers, for instance, are known for their conductivity and are used in a variety of applications, including organic light-emitting diodes (OLEDs), solar cells, and sensors.

By chemically modifying this compound, researchers can synthesize monomers that can then be polymerized to create novel thiophene-containing polymers with tailored properties. For example, the ester group can be converted into other functional groups that facilitate polymerization, while the thiophene ring can be further substituted to fine-tune the electronic properties of the resulting material.

Development of Novel Synthetic Routes and Methodologies

The importance of this compound as a synthetic intermediate has spurred the development of new and improved methods for its preparation. The classical approach involves the Friedel-Crafts acylation of thiophene with ethyl succinyl chloride. However, this method often requires harsh conditions and can lead to the formation of unwanted byproducts.

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic routes. This includes the use of greener catalysts, alternative acylating agents, and milder reaction conditions. For instance, solid acid catalysts have been explored as reusable and more environmentally friendly alternatives to traditional Lewis acid catalysts in the Friedel-Crafts reaction. Furthermore, flow chemistry approaches are being investigated to improve the safety, scalability, and efficiency of the synthesis. These advancements not only make the production of this compound more economical and environmentally benign but also open up new avenues for its application in various fields of chemical synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-oxo-4-(3-thienyl)butyrate, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via Claisen condensation or esterification using thiophene derivatives as starting materials. For example, reacting 3-thienylmagnesium bromide with ethyl acetoacetate under anhydrous conditions, followed by acid-catalyzed cyclization .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst choice (e.g., sulfuric acid vs. p-toluenesulfonic acid). Adjust stoichiometry of reactants to minimize side products like unreacted thiophene intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the keto-ester group (δ ~2.5–3.5 ppm for α-protons, δ ~170–180 ppm for carbonyl carbons) and thienyl substituents (aromatic protons at δ ~7.0–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 212.269 for C₁₀H₁₂O₃S) .

- Infrared (IR) Spectroscopy : Identify ester (C=O stretch ~1730 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) functional groups .

Q. How does the thienyl group influence the compound’s reactivity compared to phenyl analogs?

- Electronic Effects : The sulfur atom in the thienyl group enhances electron delocalization , increasing electrophilicity at the β-keto position, which impacts nucleophilic addition reactions .

- Comparative Data : Thienyl derivatives exhibit lower melting points (e.g., 71–73°C for trifluoromethylphenyl analogs ) compared to phenyl analogs due to reduced crystallinity.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

- Crystallographic Refinement : Use SHELXL for small-molecule refinement to address discrepancies in bond lengths/angles. Cross-validate with WinGX for data integration and symmetry checks .

- Case Study : For derivatives like Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate, discrepancies in density functional theory (DFT)-predicted vs. observed dihedral angles may arise from crystal packing effects .

Q. How can enantioselective hydrogenation be applied to synthesize chiral derivatives of this compound?

- Catalytic Approach : Use chiral Ru catalysts (e.g., SunPhos ligands) for asymmetric hydrogenation of α,β-unsaturated ketone intermediates. Achieve enantiomeric excess (ee) >90% by optimizing temperature (-10°C to 25°C) and H₂ pressure (1–5 bar) .

- Validation : Confirm ee via chiral HPLC or NMR with chiral shift reagents .

Q. What computational methods predict substituent effects on the compound’s reactivity in cross-coupling reactions?

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the thienyl group’s C2 position shows higher electrophilicity, favoring Suzuki-Miyaura coupling with aryl boronic acids .

- Case Study : Compare activation energies for trifluoromethylphenyl vs. thienyl derivatives to explain rate differences in Pd-catalyzed reactions .

Q. How do solvent polarity and temperature affect the compound’s stability in catalytic cycles?

- Kinetic Analysis : Use PTR-TOF-MS for real-time monitoring of degradation products (e.g., thiophene oxidation byproducts) under varying conditions. Polar solvents (e.g., DMF) stabilize intermediates but may accelerate hydrolysis at >60°C .

- Data Interpretation : Plot Arrhenius curves to determine activation energy for decomposition pathways .

Methodological Recommendations

- Synthesis Scale-Up : For multi-gram synthesis, employ flow chemistry to maintain temperature control and reduce side reactions .

- Data Reproducibility : Archive raw NMR/MS datasets in repositories like Zenodo for cross-lab validation.

- Safety Protocols : Handle thiophene derivatives under inert atmospheres (N₂/Ar) to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.